molecular formula C11H14N2O B2778307 1-Amino-6-phenylpiperidin-2-one CAS No. 2231697-63-3

1-Amino-6-phenylpiperidin-2-one

Cat. No.: B2778307
CAS No.: 2231697-63-3
M. Wt: 190.246
InChI Key: PSBOMPLEAJZCJH-UHFFFAOYSA-N
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Description

1-Amino-6-phenylpiperidin-2-one is a chemical compound that belongs to the class of piperidine derivatives. It features a piperidine ring with an amino group at the first position and a phenyl group at the sixth position.

Preparation Methods

The synthesis of 1-Amino-6-phenylpiperidin-2-one can be achieved through various synthetic routes. One common method involves the hydrogenation of piperidine derivatives using palladium or rhodium catalysts. This approach combines multiple reactions in one step, including the removal of the metalation group, dehydroxylation, and pyridine reduction . Industrial production methods may involve similar catalytic hydrogenation processes to ensure high yields and purity.

Chemical Reactions Analysis

1-Amino-6-phenylpiperidin-2-one undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium or rhodium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include hydrogen gas, palladium or rhodium catalysts, and oxidizing agents like potassium permanganate. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Amino-6-phenylpiperidin-2-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex piperidine derivatives.

    Biology: The compound exhibits biological activities that make it useful in studying various biological processes.

    Industry: The compound can be used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Amino-6-phenylpiperidin-2-one involves its interaction with specific molecular targets and pathways. While the exact mechanism may vary depending on the application, it generally involves binding to target proteins or enzymes, leading to modulation of their activity. This can result in various biological effects, such as inhibition of specific enzymes or activation of signaling pathways .

Comparison with Similar Compounds

1-Amino-6-phenylpiperidin-2-one can be compared with other similar compounds, such as:

    1-Benzyl-6-phenylpiperidin-2-one: This compound features a benzyl group instead of an amino group at the first position.

    1-Amino-4-phenylpiperidin-2-one: This compound has the phenyl group at the fourth position instead of the sixth position.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

1-amino-6-phenylpiperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c12-13-10(7-4-8-11(13)14)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSBOMPLEAJZCJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C(=O)C1)N)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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